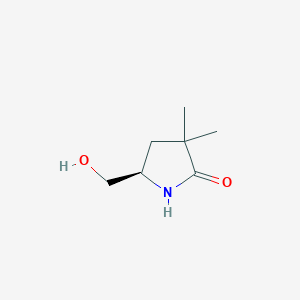

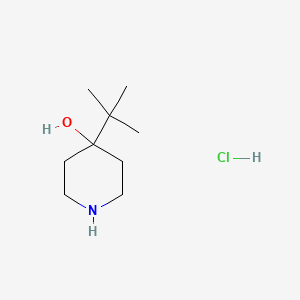

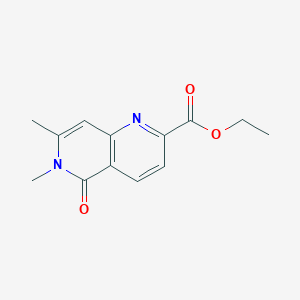

(R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It may also include information about its state (solid, liquid, gas) at room temperature, its color, and other physical characteristics .

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in the lab using specific reagents and conditions, or it could be extracted from natural sources .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or electron microscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. This can help us understand its reactivity and stability .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Pyrrolidinopyridines in Catalysis

The research by Stranne & Moberg (2001) focuses on the use of pyrrolidinopyridines in palladium-catalyzed allylations. They prepared ligands with various substituents, including 2-hydroxyalkyl, which is structurally similar to (R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one. These ligands demonstrated significant enantioselectivity in the reaction, dependent on the conformation of the substituent (Stranne & Moberg, 2001).

Role in Synthesis of Pyrrolidine Derivatives

Wedler, Costisella, & Schick (1990) explored the synthesis of pyrrolidine derivatives, such as 5-hydroxy-1,5-dimethylpyrrolidin-2-one, through the reaction of α-angelica lactone with methylamine. This study highlights the importance of this compound and related compounds in generating new pyrrolidine structures with potential applications in various synthetic routes (Wedler, Costisella, & Schick, 1990).

Chemoenzymatic Synthesis

Kamal et al. (2006) conducted chemoenzymatic synthesis involving a compound structurally akin to this compound. This synthesis is crucial for producing key intermediates in pharmaceuticals, demonstrating the compound's role in facilitating complex biochemical syntheses (Kamal et al., 2006).

Enantiopure Synthesis and Characterization

Villard et al. (2003) explored the enantiopure synthesis of novel taste enhancers using 5-(Hydroxymethyl)-2-furaldehyde, closely related to the target compound. This research illustrates the potential application of such compounds in flavor and fragrance chemistry (Villard et al., 2003).

Glycosidase Inhibitory Activities

Popowycz et al. (2004) synthesized derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, which shares a similar structural framework with the target compound, to evaluate their inhibitory activities toward glycosidases. This signifies the role of such compounds in medicinal chemistry and enzyme inhibition studies (Popowycz et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

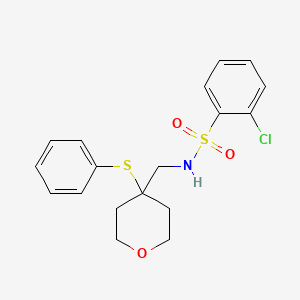

IUPAC Name |

(5R)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPMHIATPBRNHT-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](NC1=O)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)

![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)

![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)

![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B2810361.png)